

Application Notes and Protocols for the Quantification of Disulfiram and its Metabolites

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Compound of Interest

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These application notes provide detailed methodologies for the quantitative analysis of **Disulfiram** and its primary metabolites in biological matrices. The protocols are intended for researchers, scientists, and drug development professionals.

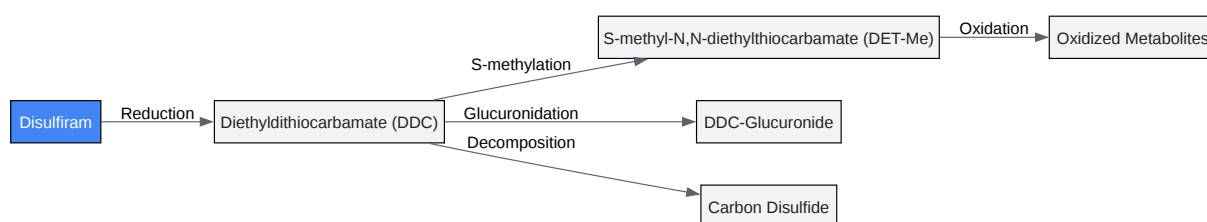
Introduction

Disulfiram is a medication used in the management of alcohol dependence. It acts by inhibiting the enzyme aldehyde dehydrogenase (ALDH), leading to an accumulation of acetaldehyde upon alcohol consumption, which results in unpleasant physiological reactions.[1][2][3] The in vivo biotransformation of **Disulfiram** is complex, involving rapid metabolism into several active metabolites, primarily diethyldithiocarbamate (DDC) and S-methyl-N,N-diethylthiocarbamate (DET-Me).[4][5][6] Accurate quantification of **Disulfiram** and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action in various therapeutic applications beyond alcoholism, such as in the treatment of cocaine addiction and certain cancers.[6][7]

This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography (GC) based methods for the determination of **Disulfiram** and its key metabolites.

Metabolic Pathway of Disulfiram

Upon oral administration, **Disulfiram** is rapidly metabolized. It is first reduced to diethyldithiocarbamate (DDC). DDC is then further metabolized through two main pathways: S-methylation to S-methyl-N,N-diethylthiocarbamate (DET-Me) and subsequent oxidation, or glucuronidation and excretion.[4][5] Another metabolite, carbon **disulfide**, is formed and can be detected in the breath.[8][9]



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Caption: Metabolic pathway of **Disulfiram**.

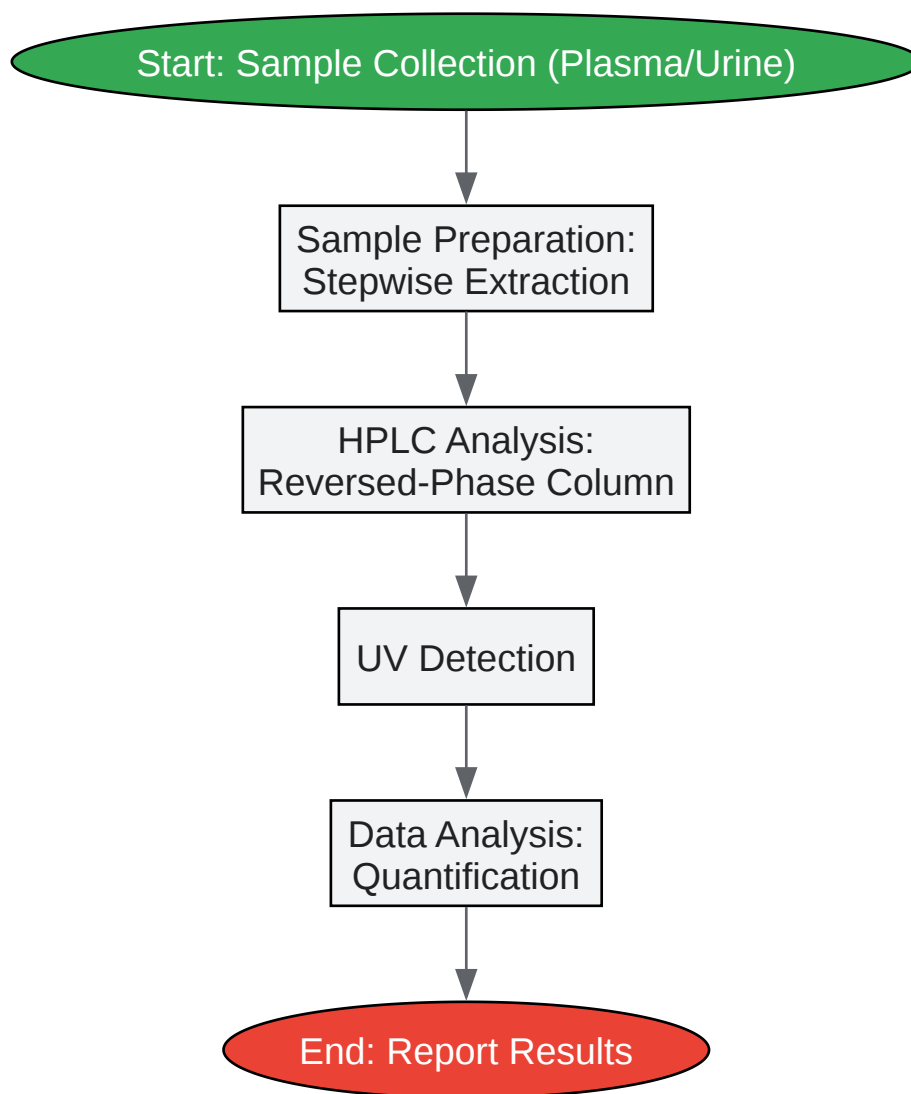
Analytical Methods and Protocols

A variety of analytical methods have been developed for the quantification of **Disulfiram** and its metabolites in biological fluids such as plasma, urine, and blood.[8][9][10][11][12] The choice of method often depends on the specific analyte of interest, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC methods are widely used for the determination of **Disulfiram** and its non-volatile metabolites.[8][10]

Experimental Workflow for HPLC Analysis



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Caption: General workflow for HPLC analysis.

Protocol for HPLC Quantification of **Disulfiram** and Metabolites in Plasma[8]

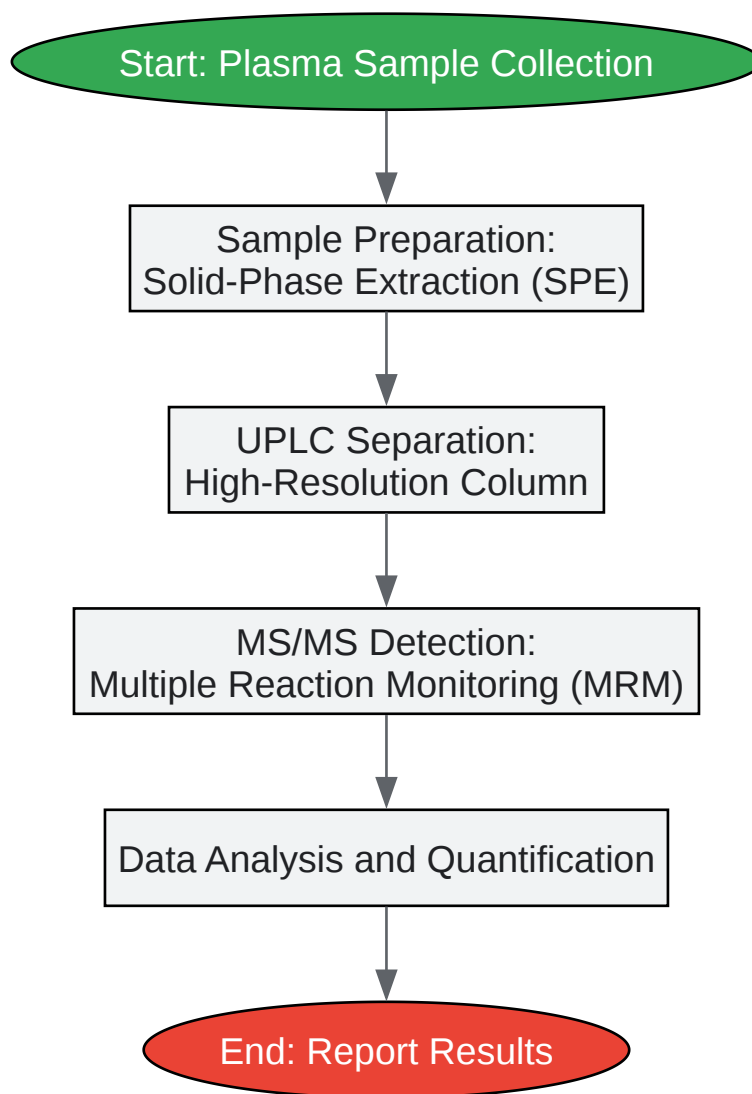
- Sample Preparation (Stepwise Extraction):
 - To 1 mL of plasma, add an internal standard.
 - Perform a multi-step liquid-liquid extraction to separate **Disulfiram**, diethyldithiocarbamate methyl ester, and other metabolites.
 - Evaporate the organic extracts to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.
 - Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 1.0 mL/min.
 - Detection: UV detector set at an appropriate wavelength for the analytes of interest.
- Quantification:
 - Construct a calibration curve using standards of known concentrations.
 - Determine the concentration of the analytes in the samples by comparing their peak areas to the calibration curve.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low levels of **Disulfiram** and its metabolites in complex biological matrices.^{[6][13][14]}

Experimental Workflow for UPLC-MS/MS Analysis



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Caption: General workflow for UPLC-MS/MS analysis.

Protocol for UPLC-MS/MS Quantification of S-Methyl-N,N-Diethylthiocarbamate (DET-Me) in Human Plasma[6][13]

- Sample Preparation (Solid-Phase Extraction):
 - To 500 μ L of human plasma, add 20 μ L of the internal standard working solution (e.g., S-ethyldipropylthiocarbamate).[13]
 - Vortex and centrifuge the sample.

- Load the supernatant onto a preconditioned Oasis HLB solid-phase extraction cartridge.
[13]
- Wash the cartridge with LC-MS grade water and 1% methanol in water.[13]
- Elute the analyte and internal standard with 500 µL of LC-MS grade methanol.[13]
- Add 250 µL of LC-MS grade water to the eluent before injection.[13]
- Chromatographic and Mass Spectrometric Conditions:
 - UPLC System: Waters Acquity UPLC system or equivalent.
 - Column: Waters Acquity HSS T3 column (2.1 x 100 mm, 1.8 µm).[6][13]
 - Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (22:78, v/v).[13]
 - Flow Rate: 0.200 mL/min.[13]
 - Injection Volume: 15 µL.[13]
 - Mass Spectrometer: Triple quadrupole mass spectrometer.
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DET-Me and the internal standard.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame photometric detector (FPD), is a sensitive method for the determination of volatile metabolites like carbon **disulfide**.[9] It can also be used for the analysis of other metabolites after appropriate derivatization.

Protocol for GC Quantification of Carbon **Disulfide** in Blood[9]

- Sample Preparation (Headspace Analysis):

- Place 1 mL of blood into a headspace vial.
- The method is based on the gas chromatographic determination of carbon **disulfide** produced from diethyldithiocarbamate and **Disulfiram**.[\[9\]](#)
- Chromatographic Conditions:
 - GC System: Equipped with a flame photometric detector (FPD).
 - Column: A suitable column for the separation of volatile sulfur compounds.
 - Carrier Gas: Nitrogen or helium.
 - Temperature Program: An appropriate temperature program to ensure the separation of carbon **disulfide** from other volatile components in the blood.
- Quantification:
 - Calibration is performed using external standards of carbon **disulfide**.
 - The concentration in the blood sample is determined from the peak area of carbon **disulfide** in the headspace.

Quantitative Data Summary

The following tables summarize the validation parameters and performance characteristics of the described analytical methods for **Disulfiram** and its metabolites.

Table 1: UPLC-MS/MS Method for S-Methyl-N,N-Diethylthiocarbamate (DET-Me) in Human Plasma[\[6\]](#)[\[13\]](#)

Parameter	Value
Linearity Range	0.500 - 50.0 ng/mL
Lower Limit of Quantification (LLOQ)	0.500 ng/mL
Intra-assay Precision (%CV)	3.67 - 5.78%
Inter-assay Precision (%CV)	3.38 - 5.94%
Accuracy (% Deviation)	-14.2 to -8.48%
Extraction Recovery	97.2%

Table 2: HPLC Method for **Disulfiram** in Pharmaceutical Dosage Forms[10]

Parameter	Value
Linearity Range	1 - 4 mcg/mL
Limit of Detection (LOD)	0.1 mcg/mL
Limit of Quantitation (LOQ)	0.4 mcg/mL

Table 3: Pharmacokinetic Parameters of **Disulfiram** Metabolites in Humans[7]

Metabolite	Dose	Cmax (ng/mL)	Half-life (t _{1/2})
Disulfiram	250 mg	590 ± 434	~7 h
DDTC-Me	200 mg	15.02 (median)	Not Reported
DDTC	Not Specified	Not Reported	~15 h

Note: There is substantial inter-subject variability in the pharmacokinetics of **Disulfiram** and its metabolites.[7]

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of **Disulfiram** and its metabolites in various matrices. The choice of method will depend on the

specific research question, the required sensitivity and selectivity, and the available laboratory equipment. The UPLC-MS/MS method offers the highest sensitivity and is well-suited for pharmacokinetic studies in biological fluids. HPLC-UV is a more accessible technique suitable for the analysis of pharmaceutical formulations. GC is the preferred method for the analysis of volatile metabolites like carbon disulfide. Proper method validation is essential to ensure accurate and reproducible results.

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